molecular formula C9H12N2O2S B2876295 S-(4-Aminophenyl)cysteine CAS No. 63129-86-2

S-(4-Aminophenyl)cysteine

Cat. No.: B2876295
CAS No.: 63129-86-2
M. Wt: 212.27
InChI Key: MKNUDZLYGPHPRY-UHFFFAOYSA-N
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Description

“S-(4-Aminophenyl)cysteine” is a chemical compound with the molecular formula C9H12N2O2S . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule has a molecular weight of 212.269 Da and a monoisotopic mass of 212.061951 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H12N2O2S, an average mass of 212.269 Da, and a monoisotopic mass of 212.061951 Da .

Properties

IUPAC Name

(2R)-2-amino-3-(4-aminophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUDZLYGPHPRY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212470
Record name S-(4-Aminophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63129-86-2
Record name S-(4-Aminophenyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063129862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(4-Aminophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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